3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the methyl and methylbenzoyl groups. Common reagents used in these reactions include benzene derivatives, acyl chlorides, and amines. The reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzodiazepines with different functional groups .
Scientific Research Applications
3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anxiolytic or sedative.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved in this mechanism include the modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
IUPAC Name |
3-methyl-5-(4-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18(22)20-11-13(2)17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIFCJYQSNFSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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